7-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide

Physicochemical profiling melatonin receptor ligands drug-likeness

This synthetic heterocyclic compound features a 7-methoxybenzofuran-2-carboxamide core linked via an ethyl bridge to a 5-methoxyindole moiety. Its dual methoxy substitution and benzofuran-indole hybrid architecture fundamentally differ from naphthalene-based (agomelatine) or indane-based (ramelteon) melatonin receptor ligands. This structural novelty offers value for SAR expansion studies, in silico docking against MT receptor structures, and establishing freedom-to-operate positions in the melatonin receptor space. Computed properties (XLogP3=4.0, MW=364.4, HBD=2, HBA=4) place it in an intermediate drug-like chemical space suitable for lead optimization.

Molecular Formula C21H20N2O4
Molecular Weight 364.401
CAS No. 951996-54-6
Cat. No. B2404171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide
CAS951996-54-6
Molecular FormulaC21H20N2O4
Molecular Weight364.401
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC4=C(O3)C(=CC=C4)OC
InChIInChI=1S/C21H20N2O4/c1-25-15-6-7-17-16(11-15)14(12-23-17)8-9-22-21(24)19-10-13-4-3-5-18(26-2)20(13)27-19/h3-7,10-12,23H,8-9H2,1-2H3,(H,22,24)
InChIKeyFYNKQZXFKAVICD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.2 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide (CAS 951996-54-6): Synthetic Benzofuran-Indole Hybrid Carboxamide


7-Methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide (CAS 951996-54-6), also referred to as STK618730 or CID 17600924, is a synthetic heterocyclic compound (C21H20N2O4, MW 364.4 g/mol) [1]. It features a 7-methoxybenzofuran-2-carboxamide core linked via an ethyl bridge to a 5-methoxyindole moiety. While the compound has not been the subject of extensive primary pharmacological characterization, its structural architecture—a benzofuran bioisostere of indole appended to a methoxyindole pharmacophore—positions it within the chemical space of melatonin receptor (MT1/MT2) ligands, a class that includes agomelatine, ramelteon, and tasimelteon [2].

Why 7-Methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide Cannot Be Replaced by Generic Melatonin Agonists


Compounds within the melatonin receptor ligand space exhibit dramatic divergence in selectivity and intrinsic activity based on subtle structural modifications. Classical benzofuran-based MT ligands, exemplified by compounds 10c and 19 from Wallez et al. (2002), achieve MT2 selectivity ratios of 123 and 192, respectively, while varying from full antagonists to partial agonists depending solely on N-acyl and benzyl substituent choice [1]. The target compound’s unique dual methoxy substitution pattern—7-methoxy on the benzofuran core and 5-methoxy on the indole side chain—differs fundamentally from the naphthalene core of agomelatine, the indane-based ramelteon, or the simpler benzofuran derivatives in the literature. Without direct binding data, no generic substitution can be assumed equivalent.

Quantitative Differential Evidence for 7-Methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide (CAS 951996-54-6)


Physicochemical Property Differentiation: Enhanced Lipophilicity vs. Agomelatine

The target compound exhibits a computed XLogP3 of 4.0, markedly higher than agomelatine (XLogP3 ~2.5), predicting increased membrane permeability and potentially altered blood-brain barrier penetration kinetics [1][2]. This property divergence arises from the extended aromatic system combining benzofuran and indole moieties, compared to agomelatine's single naphthalene ring. Molecular weight is also substantially greater (364.4 vs. 243.3 g/mol for agomelatine).

Physicochemical profiling melatonin receptor ligands drug-likeness

Structural Differentiation from Known MT2-Selective Benzofuran Ligands

In the Wallez et al. (2002) series, MT2 selectivity was achieved by 2-benzyl substitution on the benzofuran core, with compound 19 showing a Ki(MT2) ~0.1 nM and MT1/MT2 selectivity ratio of 192 [1]. The target compound differs fundamentally: it replaces the 2-benzyl/2-phenyl substituent with a 2-carboxamide linkage to a 5-methoxyindole-ethyl side chain. This novel connectivity has no precedent in the published MT2-selective benzofuran series, suggesting a distinct binding mode. However, the 5-methoxyindole moiety is a known melatonin pharmacophore mimic, which could confer MT1/MT2 dual binding or an altered selectivity profile.

Melatonin receptor selectivity benzofuran SAR MT2 ligand design

Hydrogen Bond Capacity Comparison vs. Agomelatine

The target compound possesses 2 hydrogen bond donors (indole NH and carboxamide NH) and 4 hydrogen bond acceptors (methoxy oxygens, carboxamide carbonyl, benzofuran oxygen), compared to agomelatine's 1 donor and 2 acceptors [1][2]. The additional H-bond donor (indole NH) is strategically positioned on the side chain and may engage a different receptor residue than agomelatine's acetamide NH, potentially contributing to a distinct pharmacological profile if the compound acts as a melatonin receptor ligand.

Molecular recognition hydrogen bonding GPCR ligand design

Application Scenarios for 7-Methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide Based on Available Evidence


Chemical Biology Probe for MT1/MT2 Receptor Subtype Profiling

Given its structural divergence from known MT2-selective benzofuran ligands (e.g., compounds 10c and 19) and its incorporation of a 5-methoxyindole pharmacophore, this compound may serve as a chemical biology probe to map the structural determinants of MT receptor subtype selectivity [1]. Its unique connectivity between two independently melatonin-relevant heterocycles—benzofuran and indole—makes it a valuable tool compound for SAR expansion studies aimed at identifying novel binding modes not accessible to traditional naphthalene-based (agomelatine) or indane-based (ramelteon) scaffolds.

Intellectual Property and Chemical Space Diversification

The compound's hybrid benzofuran-indole architecture is structurally distinct from the major classes of patented melatoninergic agents, including naphthalene derivatives (agomelatine), indane derivatives (ramelteon), and benzofuran derivatives with C-2 aryl/benzyl substitution [1][2]. This novelty is valuable for organizations seeking to establish freedom-to-operate positions in the melatonin receptor ligand space, particularly for CNS indications such as sleep disorders, depression, and circadian rhythm disturbances.

In Silico Modeling and Pharmacophore Hypothesis Testing

The compound's computed physicochemical properties (XLogP3 = 4.0, MW = 364.4, HBD = 2, HBA = 4) place it in an intermediate drug-like chemical space compared to agomelatine (MW = 243.3, XLogP3 = 2.5) [1]. This property profile, combined with its structural complexity, makes it suitable for in silico docking studies against MT receptor homology models or cryo-EM structures, where its larger molecular volume may reveal additional receptor sub-pocket interactions not engaged by smaller ligands.

Quote Request

Request a Quote for 7-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.